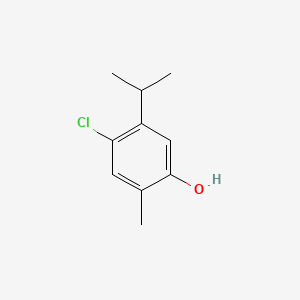

Chlorcarvacrol

Description

The exact mass of the compound Chlorcarvacrol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chlorcarvacrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorcarvacrol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFXNOIULZQAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205219 | |

| Record name | Carvasept | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5665-94-1 | |

| Record name | 4-Chloro-2-methyl-5-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5665-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvasept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvasept | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorcarvacrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carvasept | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorocarvacrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORCARVACROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL163606Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chlorocarvacrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocarvacrol, specifically the isomer 4-chloro-2-isopropyl-5-methylphenol (also known as chlorothymol), is a halogenated monoterpenoid derivative of carvacrol (B1668589). Carvacrol itself is a well-known constituent of essential oils from plants like oregano and thyme, exhibiting a wide range of biological activities. The addition of a chlorine atom to the carvacrol structure can significantly modify its physicochemical properties and biological efficacy, making chlorocarvacrol a compound of interest for various applications, including as a potent antimicrobial agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of 4-chloro-2-isopropyl-5-methylphenol, aimed at researchers and professionals in the fields of chemistry and drug development.

Synthesis of 4-chloro-2-isopropyl-5-methylphenol

The most common and direct laboratory-scale synthesis of 4-chloro-2-isopropyl-5-methylphenol involves the electrophilic chlorination of thymol (B1683141) (2-isopropyl-5-methylphenol), an isomer of carvacrol, using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[1] This method is efficient and generally provides good yields of the desired product.

Experimental Protocol: Chlorination of Thymol with Sulfuryl Chloride

This protocol outlines a representative procedure for the synthesis of 4-chloro-2-isopropyl-5-methylphenol.

Materials:

-

Thymol (2-isopropyl-5-methylphenol)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or another suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thymol in anhydrous dichloromethane. The flask should be placed in an ice bath to maintain a low temperature during the reaction.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise to the stirred thymol solution. The addition should be controlled to keep the reaction temperature below 5 °C to minimize the formation of side products.

-

Reaction Monitoring: After the complete addition of sulfuryl chloride, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (thymol) is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude 4-chloro-2-isopropyl-5-methylphenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes) or by column chromatography on silica (B1680970) gel to yield the pure product as a white crystalline solid.[1]

Characterization of 4-chloro-2-isopropyl-5-methylphenol

The structural elucidation and confirmation of the synthesized 4-chloro-2-isopropyl-5-methylphenol are performed using various spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClO | [][3] |

| Molecular Weight | 184.66 g/mol | [][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 60-62 °C | [][4][5] |

| Boiling Point | 259-263 °C | [5] |

| Solubility | Soluble in ethanol and oils; sparingly soluble in water. | [1][5] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Typical values | |||

| ~1.2 | Doublet | 6H | Isopropyl methyl protons (-CH(CH₃ )₂) |

| ~2.2 | Singlet | 3H | Aromatic methyl protons (-CH₃ ) |

| ~3.2 | Septet | 1H | Isopropyl methine proton (-CH (CH₃)₂) |

| ~4.8 | Singlet | 1H | Phenolic hydroxyl proton (-OH ) |

| ~6.6 | Singlet | 1H | Aromatic proton |

| ~7.0 | Singlet | 1H | Aromatic proton |

Note: The exact chemical shifts may vary depending on the solvent used. For a representative spectrum, see[6].

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| Typical values | |

| ~20 | Aromatic methyl carbon |

| ~23 | Isopropyl methyl carbons |

| ~27 | Isopropyl methine carbon |

| ~118 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~126 | Aromatic C-Cl |

| ~134 | Aromatic C-CH₃ |

| ~135 | Aromatic C-CH(CH₃)₂ |

| ~150 | Aromatic C-OH |

Note: The exact chemical shifts may vary depending on the solvent used.

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Typical values | |

| ~3300-3500 | O-H stretch (phenolic) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (phenol) |

| ~800 | C-Cl stretch |

For a representative spectrum, see[7].

Mass Spectrometry (MS)

The mass spectrum of 4-chloro-2-isopropyl-5-methylphenol will show a molecular ion peak [M]⁺ at m/z 184 and an isotope peak [M+2]⁺ at m/z 186 with a characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom. Common fragmentation patterns for phenols include the loss of the alkyl side chains.[8][9]

| m/z | Assignment |

| 184/186 | [M]⁺ (Molecular ion) |

| 169/171 | [M - CH₃]⁺ |

| 141/143 | [M - C₃H₇]⁺ |

Biological Activity and Mechanism of Action

4-chloro-2-isopropyl-5-methylphenol has demonstrated significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. Its mechanism of action is believed to be multifactorial, primarily targeting the cell membrane and inducing cellular stress.

Antimicrobial Activity

Chlorothymol exhibits potent bactericidal effects, including against antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Its activity is attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[10] This disruption of the cell's physical barrier ultimately leads to cell death.

Induction of Oxidative Stress

Another key aspect of chlorothymol's antimicrobial action is its ability to induce oxidative stress within the bacterial cell. This involves the generation of reactive oxygen species (ROS), which can damage vital cellular components such as DNA, proteins, and lipids. The resulting oxidative damage further contributes to the loss of cellular function and viability.

Visualizations

Synthesis Workflow

References

- 1. 4-CHLORO-2-ISOPROPYL-5-METHYLPHENOL | 89-68-9 [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 4-氯-2-异丙基-5-甲基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-CHLORO-2-ISOPROPYL-5-METHYLPHENOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-CHLORO-2-ISOPROPYL-5-METHYLPHENOL(89-68-9) 1H NMR [m.chemicalbook.com]

- 7. 4-CHLORO-2-ISOPROPYL-5-METHYLPHENOL(89-68-9) IR Spectrum [m.chemicalbook.com]

- 8. Phenol, 4-chloro-5-methyl-2-(1-methylethyl)- [webbook.nist.gov]

- 9. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chlorocarvacrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorocarvacrol, a chlorinated derivative of the naturally occurring monoterpenoid phenol (B47542) carvacrol (B1668589), is a compound of interest for potential applications in drug development and antimicrobial research. Understanding its physicochemical properties is fundamental to predicting its behavior in biological systems, formulating delivery systems, and assessing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-chlorocarvacrol. Due to a scarcity of published experimental data for this specific compound, this guide also presents generalized experimental protocols for the determination of key physicochemical parameters, based on established methods for similar phenolic and chlorinated aromatic compounds. This document aims to serve as a foundational resource for researchers and to highlight areas where further empirical investigation is required.

Physicochemical Properties

Table 1: Physicochemical Properties of 6-Chlorocarvacrol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO | --INVALID-LINK-- |

| Molecular Weight | 184.66 g/mol | --INVALID-LINK-- |

| Computed logP | 3.9 | --INVALID-LINK-- |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Water Solubility | Data not available | - |

| pKa | Data not available | - |

Note: The logP value is a computed prediction and has not been experimentally verified. The lack of experimental data for melting point, boiling point, water solubility, and pKa underscores the need for further empirical studies to fully characterize this compound.

Experimental Protocols for Physicochemical Property Determination

The following sections outline detailed, generalized methodologies for the experimental determination of the key physicochemical properties of 6-chlorocarvacrol. These protocols are based on standard laboratory techniques for aromatic and phenolic compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Methodology: Capillary Method [6][8][9][11]

-

Sample Preparation: A small amount of dry, finely powdered 6-chlorocarvacrol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Micro Boiling Point (Thiele Tube Method) [7][10][12][13][14]

-

Sample Preparation: A small volume (a few milliliters) of liquid 6-chlorocarvacrol is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is stopped when a steady stream of bubbles is observed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Water Solubility Determination

Solubility in aqueous media is a critical parameter for drug development, influencing bioavailability and formulation.

Methodology: Shake-Flask Method [1][3][4][5][15]

-

Sample Preparation: An excess amount of 6-chlorocarvacrol is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, filtered (using a filter that does not bind the compound), and the concentration of dissolved 6-chlorocarvacrol is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS).

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the phenolic hydroxyl group at different physiological pH values, which affects solubility, membrane permeability, and receptor binding.

Methodology: Spectrophotometric Titration [2][16]

-

Principle: The UV-Vis absorbance spectrum of a phenolic compound changes as it transitions from its protonated (ArOH) to its deprotonated (ArO⁻) form. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

-

Procedure:

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of 6-chlorocarvacrol is added to each buffer solution.

-

The UV-Vis absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities.

-

-

Data Analysis: The pKa is calculated by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

logP (Octanol-Water Partition Coefficient) Determination

logP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Methodology: HPLC Method [17][18][19][20][21]

-

Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known logP values.

-

Procedure:

-

A reverse-phase HPLC system is equilibrated with a suitable mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water).

-

The standard compounds are injected individually, and their retention times are recorded.

-

A calibration curve is constructed by plotting the known logP values of the standards against the logarithm of their retention times (log k', where k' is the retention factor).

-

6-Chlorocarvacrol is then injected under the same chromatographic conditions, and its retention time is measured.

-

-

Calculation: The logP of 6-chlorocarvacrol is determined by interpolating its log k' value on the calibration curve.

Mandatory Visualizations

Caption: Workflow for the synthesis, purification, and physicochemical characterization of 6-chlorocarvacrol.

Potential Biological Activity and Signaling Pathways

While no specific studies on the signaling pathways affected by 6-chlorocarvacrol were identified, its biological activity can be inferred from the known properties of its parent compound, carvacrol, and other chlorinated phenols.

-

Antimicrobial Activity: Carvacrol is well-documented for its broad-spectrum antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes, leading to increased permeability and leakage of cellular components.[22] The addition of a chlorine atom to the phenolic ring, as seen in other chlorophenols, can enhance antimicrobial potency.[23][24][25] This is often due to increased lipophilicity, facilitating better penetration into the lipid-rich bacterial membranes. The likely mechanism of action for 6-chlorocarvacrol would involve membrane disruption, potentially leading to the inhibition of essential cellular processes.

-

Cytotoxicity: Carvacrol has been shown to induce cytotoxic effects in various cell lines.[26] Chlorinated phenols can also exhibit significant cytotoxicity. Therefore, it is plausible that 6-chlorocarvacrol may exhibit cytotoxic properties, a factor that requires careful evaluation in the context of drug development.

Signaling Pathways: There is currently no direct evidence linking 6-chlorocarvacrol to specific signaling pathways. Research on related compounds suggests that phenolic compounds can modulate various pathways, including those involved in inflammation and oxidative stress. However, dedicated studies are required to elucidate the specific molecular targets and signaling cascades affected by 6-chlorocarvacrol.

Conclusion

6-Chlorocarvacrol is a compound with potential for further investigation in medicinal chemistry and microbiology. This guide has consolidated the available physicochemical data and provided a framework of established experimental protocols for its comprehensive characterization. The significant gaps in the experimental data, particularly for key properties such as melting point, boiling point, solubility, and pKa, highlight critical areas for future research. Elucidation of these properties, along with dedicated studies on its biological activity and molecular mechanisms, will be essential to unlock the full potential of 6-chlorocarvacrol in scientific and therapeutic applications.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. byjus.com [byjus.com]

- 12. byjus.com [byjus.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 16. web.pdx.edu [web.pdx.edu]

- 17. agilent.com [agilent.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 21. acdlabs.com [acdlabs.com]

- 22. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Catechol-Based Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. Cytotoxicity and morphological effects induced by carvacrol and thymol on the human cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Chlorcarvacrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of chlorcarvacrol, a chlorinated monoterpenoid phenol. This document details the principles and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented here is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control who are working with or characterizing this compound.

Introduction to Chlorcarvacrol

Chlorcarvacrol, with the IUPAC name 4-chloro-2-methyl-5-(propan-2-yl)phenol, is a derivative of the naturally occurring monoterpenoid carvacrol. Its chemical formula is C₁₀H₁₃ClO, and it has a molecular weight of 184.66 g/mol . The introduction of a chlorine atom to the phenolic ring can significantly alter the compound's physicochemical and biological properties, making a thorough structural and functional characterization essential. Spectroscopic techniques are fundamental in confirming the identity and purity of chlorcarvacrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For organic molecules like chlorcarvacrol, ¹H and ¹³C NMR are the most informative.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

¹H NMR Data for Chlorcarvacrol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.19 | Doublet | 6H | -CH(CH₃ )₂ |

| 2.18 | Singlet | 3H | Ar-CH₃ |

| 3.16 | Septet | 1H | -CH (CH₃)₂ |

| 5.10 | Singlet | 1H | Ar-OH |

| 6.65 | Singlet | 1H | Ar-H |

| 7.04 | Singlet | 1H | Ar-H |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of chlorcarvacrol shows distinct signals that correspond to the different types of protons in the molecule. The doublet at 1.19 ppm represents the six equivalent methyl protons of the isopropyl group, which are split by the adjacent methine proton. The singlet at 2.18 ppm is assigned to the three protons of the methyl group attached to the aromatic ring. The septet at 3.16 ppm corresponds to the single proton of the isopropyl group's methine, split by the six neighboring methyl protons. The singlet at 5.10 ppm is characteristic of the phenolic hydroxyl proton. The two singlets in the aromatic region (6.65 and 7.04 ppm) are assigned to the two protons on the aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

¹³C NMR Data for Chlorcarvacrol

| Chemical Shift (ppm) | Assignment |

| 15.7 | Ar-C H₃ |

| 22.5 | -CH(C H₃)₂ |

| 26.8 | -C H(CH₃)₂ |

| 118.9 | Ar-C H |

| 121.7 | Ar-C -Cl |

| 124.6 | Ar-C H |

| 133.0 | Ar-C -CH₃ |

| 145.2 | Ar-C -CH(CH₃)₂ |

| 150.8 | Ar-C -OH |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of chlorcarvacrol displays nine distinct signals, corresponding to the ten carbon atoms in the molecule (with two carbons of the isopropyl methyl groups being equivalent). The signals in the aliphatic region (15.7, 22.5, and 26.8 ppm) are assigned to the methyl and methine carbons of the alkyl substituents. The signals in the aromatic region (118.9 to 150.8 ppm) correspond to the six carbons of the benzene (B151609) ring. The chemical shifts are influenced by the substituents on the ring, with the carbon attached to the hydroxyl group (Ar-C-OH) appearing at the most downfield position (150.8 ppm) due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data for Chlorcarvacrol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch (phenolic) |

| 2960 | Medium | C-H stretch (aliphatic) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1210 | Strong | C-O stretch (phenol) |

| 810 | Strong | C-H bend (aromatic, out-of-plane) |

| 750 | Medium | C-Cl stretch |

Interpretation of the IR Spectrum:

The IR spectrum of chlorcarvacrol exhibits characteristic absorption bands that confirm the presence of its key functional groups. The broad and strong band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. The absorption at 2960 cm⁻¹ corresponds to the C-H stretching of the isopropyl and methyl groups. The bands in the 1600-1480 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring. A strong band around 1210 cm⁻¹ is assigned to the C-O stretching of the phenol. The C-H out-of-plane bending of the substituted aromatic ring is observed around 810 cm⁻¹. The presence of the chlorine atom is suggested by a medium intensity band around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron ionization (EI) is a common method for ionizing small organic molecules, which often leads to fragmentation of the molecule. The resulting mass spectrum provides information about the molecular weight and the structure of the molecule.

Mass Spectrometry Data for Chlorcarvacrol (Isomer: 4-chloro-5-methyl-2-(1-methylethyl)phenol)

Note: The mass spectrum presented here is for an isomer of chlorcarvacrol, 4-chloro-5-methyl-2-(1-methylethyl)phenol (also known as 6-chlorothymol), as a publicly available spectrum for chlorcarvacrol was not found. The fragmentation pattern is expected to be very similar due to the identical molecular formula and similar structural features.

| m/z | Relative Intensity (%) | Assignment |

| 184/186 | 35 / 12 | [M]⁺ / [M+2]⁺ (Molecular ion) |

| 169/171 | 100 / 33 | [M - CH₃]⁺ |

| 141 | 20 | [M - C₃H₇]⁺ |

| 133 | 15 | [M - CH₃ - HCl]⁺ |

| 105 | 25 | [C₇H₅O]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of the chlorcarvacrol isomer shows a molecular ion peak [M]⁺ at m/z 184, consistent with the molecular weight of C₁₀H₁₃ClO. The presence of a peak at m/z 186 with approximately one-third the intensity of the m/z 184 peak is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The base peak at m/z 169 corresponds to the loss of a methyl group ([M - CH₃]⁺), a common fragmentation pathway for molecules with alkyl substituents on an aromatic ring. Another significant fragment at m/z 141 is due to the loss of an isopropyl radical ([M - C₃H₇]⁺). Further fragmentation can lead to the ions observed at lower m/z values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of chlorcarvacrol.

Materials:

-

Chlorcarvacrol sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of chlorcarvacrol and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp signals.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer acquisition time will be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Perform baseline correction to ensure a flat baseline.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid chlorcarvacrol.

Materials:

-

Chlorcarvacrol sample (1-2 mg)

-

Potassium bromide (KBr), IR grade, finely ground and dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of KBr powder in an agate mortar and grind it to a fine powder.

-

Add 1-2 mg of the chlorcarvacrol sample to the mortar.

-

Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

-

Transfer the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the transmittance or absorbance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of chlorcarvacrol.

Materials:

-

Chlorcarvacrol sample (microgram quantities)

-

Suitable solvent (e.g., methanol (B129727) or dichloromethane) if using a direct insertion probe with a solution.

-

Mass spectrometer with an electron ionization source (often coupled with a gas chromatograph, GC-MS).

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, place it on the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.

-

GC-MS: Dissolve the sample in a suitable solvent and inject it into the gas chromatograph. The compound will be separated from the solvent and other components before entering the mass spectrometer.

-

-

Ionization:

-

The sample is vaporized in the high vacuum of the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller charged species.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of chlorcarvacrol.

Caption: Workflow for the spectroscopic analysis of chlorcarvacrol.

Caption: Relationship between chlorcarvacrol's structure and spectroscopic data.

An In-depth Technical Guide to the Chlorination of Carvacrol: Reaction Mechanism and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacrol (B1668589), a phenolic monoterpenoid abundant in the essential oils of oregano and thyme, is a molecule of significant interest for its broad-spectrum antimicrobial and pharmacological properties. Chemical modification of carvacrol, such as through chlorination, presents a viable strategy for the development of novel derivatives with potentially enhanced biological activity. This technical guide provides a detailed examination of the chlorination of carvacrol, focusing on the underlying reaction mechanism. Drawing upon established principles of electrophilic aromatic substitution and analogous reactions with similar phenolic compounds, this document outlines the step-by-step process of chlorine incorporation into the carvacrol scaffold. Detailed experimental protocols, derived from related studies, are provided to aid researchers in the practical synthesis of chlorinated carvacrol derivatives. Furthermore, this guide includes visualizations of the reaction pathway and a structured presentation of expected products to facilitate a comprehensive understanding of this important chemical transformation.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of carvacrol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl (-OH) group of the carvacrol ring is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. This activation is most pronounced at the ortho and para positions relative to the hydroxyl group.

The overall transformation can be summarized as follows:

The key steps of the electrophilic aromatic substitution mechanism for the monochlorination of carvacrol are detailed below:

-

Generation of the Electrophile: In the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), molecular chlorine (Cl₂) is polarized to generate a more potent electrophile, the chloronium ion (Cl⁺) or a chlorine-Lewis acid complex. For highly activated rings like carvacrol, the reaction can sometimes proceed without a catalyst, albeit at a slower rate.

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of carvacrol acts as a nucleophile, attacking the electrophilic chlorine species. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in the sigma complex is delocalized across the ring, with resonance structures placing the charge at positions ortho and para to the hydroxyl group.

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the chloride ion (Cl⁻) or a solvent molecule, removes a proton (H⁺) from the carbon atom bearing the newly attached chlorine atom. This step restores the aromaticity of the ring, yielding the chlorinated carvacrol product and regenerating the catalyst.

Directing Effects of Substituents on the Carvacrol Ring

The regioselectivity of the chlorination of carvacrol is governed by the directing effects of the substituents already present on the aromatic ring:

-

Hydroxyl (-OH) group: As a strong activating group, it directs incoming electrophiles to the ortho and para positions.

-

Methyl (-CH₃) group: This is a weak activating group that also directs to the ortho and para positions.

-

Isopropyl (-CH(CH₃)₂) group: Similar to the methyl group, this is a weak activating group with ortho and para directing effects.

Considering the positions of these groups on the carvacrol molecule (hydroxyl at C1, methyl at C2, and isopropyl at C5), the incoming chlorine electrophile will be directed to the available ortho and para positions relative to the powerful hydroxyl group.

Visualizing the Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the monochlorination of carvacrol at the position para to the hydroxyl group.

The Biological Activity of Chlorinated Monoterpenes: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of chlorinated monoterpenes, a unique class of natural products with significant potential in drug discovery and development. Sourced from marine and terrestrial organisms, these halogenated compounds exhibit a range of potent biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and application in therapeutic development.

Core Biological Activities and Quantitative Data

Chlorinated monoterpenes have demonstrated significant efficacy in several key areas of therapeutic interest. The following tables summarize the quantitative data on their anti-inflammatory and cytotoxic activities, providing a comparative overview of their potency.

Anti-Inflammatory Activity

A significant number of chlorinated monoterpenes isolated from marine sources, particularly the red alga Portieria hornemannii, have shown potent anti-inflammatory effects. Their activity is often assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated immune cells.

| Compound Name/Identifier | Source Organism | Assay System | Target | IC50 (µM) | Reference |

| Halogenated Monoterpene 1 | Portieria hornemannii | LPS-stimulated dendritic cells | TNF-α production | 2.5 ± 0.4 | [1] |

| Halogenated Monoterpene 4 | Portieria hornemannii | LPS-stimulated dendritic cells | TNF-α production | 6.2 ± 1.1 | [1] |

| Halogenated Monoterpene 5 | Portieria hornemannii | LPS-stimulated dendritic cells | TNF-α production | 10.6 ± 1.3 | [1] |

| Quercetin (B1663063) (Positive Control) | - | LPS-stimulated dendritic cells | TNF-α production | 23.1 ± 5.2 | [1] |

Table 1: Anti-inflammatory activity of chlorinated monoterpenes.[1]

Cytotoxic Activity

Chlorinated monoterpenes, particularly those isolated from the red alga Plocamium cartilagineum, have exhibited significant cytotoxic activity against various cancer cell lines. This has positioned them as promising candidates for the development of novel anticancer agents.

| Compound Name/Identifier | Source Organism | Cancer Cell Line | IC50 (µg/mL) | Reference |

| (-)-(5E,7Z)-3,4,8-trichloro-7-dichloromethyl-3-methyl-1,5,7-octatriene (1 ) | Plocamium cartilagineum | NCI-H460 (Human Lung Cancer) | 4 | [2][3] |

| (-)-(5E,7Z)-3,4,8-trichloro-7-dichloromethyl-3-methyl-1,5,7-octatriene (1 ) | Plocamium cartilagineum | Neuro-2a (Mouse Neuroblastoma) | 4 | [2][3] |

| Halogenated Monoterpene 3 | Plocamium cartilagineum | Human Leukemia | 1.3 | [3] |

| Halogenated Monoterpene 4 | Plocamium cartilagineum | Human Leukemia | 1.3 | [3] |

| Halogenated Monoterpene 3 | Plocamium cartilagineum | Human Colon Cancer | 1.3 | [3] |

| Halogenated Monoterpene 4 | Plocamium cartilagineum | Human Colon Cancer | 1.3 | [3] |

| Mertensene (B1256230) | Pterocladiella capillacea | HT29 (Human Colon Adenocarcinoma) | 56.50 ± 8.68 | [4] |

| Mertensene | Pterocladiella capillacea | LS174 (Human Colon Adenocarcinoma) | 49.77 ± 4.51 | [4] |

Table 2: Cytotoxic activity of chlorinated monoterpenes.[2][3][4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of chlorinated monoterpenes. This section provides methodologies for key assays.

Anti-Inflammatory Activity Assay: Inhibition of TNF-α Production in LPS-Stimulated Dendritic Cells

This protocol details the procedure for evaluating the anti-inflammatory effects of chlorinated monoterpenes by measuring their ability to inhibit TNF-α production in bone marrow-derived dendritic cells (BMDCs) stimulated with lipopolysaccharide (LPS).

2.1.1. Materials

-

Bone marrow cells isolated from mice

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Chlorinated monoterpene compounds to be tested

-

Quercetin (as a positive control)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for murine TNF-α

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

2.1.2. Procedure

-

Generation of BMDCs:

-

Harvest bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in RPMI 1640 medium supplemented with 20 ng/mL of GM-CSF for 6-8 days.

-

On day 3, add fresh medium containing GM-CSF.

-

On day 6, harvest the non-adherent and loosely adherent cells, which represent the dendritic cell population.

-

-

Cell Seeding and Treatment:

-

Seed the differentiated BMDCs into 96-well plates at a density of 1 x 10^5 cells/well.

-

Pre-treat the cells with various concentrations of the chlorinated monoterpene compounds or quercetin for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours.

-

-

Measurement of TNF-α:

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of TNF-α production, using a dose-response curve.

-

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

2.2.1. Materials

-

Human tumor cell lines (e.g., NCI-H460, HT29)

-

Complete cell culture medium (specific to the cell line)

-

Chlorinated monoterpene compounds to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

2.2.2. Procedure

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the chlorinated monoterpene compounds for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from a dose-response curve.

-

Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

2.3.1. Materials

-

Bacterial or fungal strains to be tested

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

-

Chlorinated monoterpene compounds to be tested

-

Standard antibiotic or antifungal agent (positive control)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

2.3.2. Procedure

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.

-

-

Serial Dilution of Compounds:

-

Perform a two-fold serial dilution of the chlorinated monoterpene compounds and the positive control in the broth medium directly in the 96-well microplate.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the microplate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which chlorinated monoterpenes exert their biological effects is crucial for their development as therapeutic agents. Studies on the halogenated monoterpene mertensene have provided significant insights into its anticancer activity, revealing its impact on key signaling pathways involved in cell cycle regulation and apoptosis.

Induction of Apoptosis

Mertensene has been shown to induce apoptosis in human colon adenocarcinoma cells through a caspase-dependent pathway.[4] This involves the activation of key executioner caspases and the cleavage of downstream targets.

Modulation of NF-κB Signaling

Mertensene has also been observed to modulate the NF-κB signaling pathway in HT29 human colon adenocarcinoma cells.[4] The activation of NF-κB is a complex process that can have pro- or anti-apoptotic effects depending on the cellular context. The diagram below illustrates a generalized experimental workflow to investigate the effect of a chlorinated monoterpene on the canonical NF-κB pathway.

Conclusion and Future Directions

Chlorinated monoterpenes represent a promising class of natural products with diverse and potent biological activities. Their demonstrated anti-inflammatory and cytotoxic effects, supported by quantitative data, highlight their potential as lead compounds for the development of new therapeutics. The elucidation of their mechanisms of action, such as the induction of apoptosis and modulation of key signaling pathways, provides a solid foundation for rational drug design and optimization.

Future research should focus on:

-

Broadening the Scope: Investigating a wider range of chlorinated monoterpenes from diverse natural sources to identify novel structures with enhanced activity and selectivity.

-

Mechanism of Action Studies: Delving deeper into the specific molecular targets of these compounds within critical signaling pathways to better understand their therapeutic potential and potential side effects.

-

Antimicrobial Potential: Conducting comprehensive studies to determine the antimicrobial spectrum and potency (MIC/EC50 values) of a wider array of chlorinated monoterpenes against clinically relevant pathogens.

-

In Vivo Efficacy and Safety: Progressing promising candidates into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The information presented in this technical guide serves as a valuable resource for researchers and drug development professionals, aiming to accelerate the translation of these fascinating natural products into novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Mertensene, a Halogenated Monoterpene, Induces G2/M Cell Cycle Arrest and Caspase Dependent Apoptosis of Human Colon Adenocarcinoma HT29 Cell Line through the Modulation of ERK-1/-2, AKT and NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Mertensene, a Halogenated Monoterpene, Induces G2/M Cell Cycle Arrest and Caspase Dependent Apoptosis of Human Colon Adenocarcinoma HT29 Cell Line through the Modulation of ERK-1/-2, AKT and NF-κB Signaling | Semantic Scholar [semanticscholar.org]

- 4. Mertensene, a Halogenated Monoterpene, Induces G2/M Cell Cycle Arrest and Caspase Dependent Apoptosis of Human Colon Adenocarcinoma HT29 Cell Line through the Modulation of ERK-1/-2, AKT and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

"in vitro screening of chlorcarvacrol derivatives"

An In-Depth Technical Guide to the In Vitro Screening of Chlorcarvacrol Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the in vitro screening of chlorcarvacrol derivatives. Carvacrol (B1668589), a phenolic monoterpenoid, and its derivatives are of significant interest due to their wide range of pharmacological activities.[1][2] Chemical modifications, such as halogenation, aim to enhance these biological properties.[3][4] This document details the experimental protocols for evaluating the anticancer, antimicrobial, antioxidant, and anti-inflammatory potential of these compounds, presents quantitative data from relevant studies, and illustrates key experimental and biological pathways.

Section 1: Anticancer Activity Screening

The evaluation of chlorcarvacrol derivatives for anticancer properties primarily involves cytotoxicity assays against various cancer cell lines. These assays determine the concentration at which a compound inhibits cell growth and proliferation, often expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of Carvacrol Derivatives

The following table summarizes the cytotoxic activity of various carvacrol derivatives against different cancer cell lines. While specific data for chlorcarvacrol is limited, these findings for related derivatives provide a benchmark for screening.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base Complex | Copper-Schiff base of carvacrol | A549 (Human Lung Cancer) | Dose-dependent inhibition | [1][5] |

| Parent Compound | Carvacrol | A549 (Human Lung Cancer) | > 100 µM (approx.) | [1] |

| Thymol/Carvacrol Analogues | Ethoxy-cyclohexyl derivatives | Various (10 cell lines) | Most active in panel | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds (chlorcarvacrol derivatives)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells, then resuspend them in fresh medium to a density of 5x10⁴ to 1x10⁵ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the chlorcarvacrol derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (e.g., DMSO in medium) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Following treatment, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8][10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.

Visualization: Anticancer Mechanism

Carvacrol and its derivatives can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial disruption.[1][11]

Section 2: Antimicrobial Activity Screening

Screening for antimicrobial activity is crucial to identify derivatives effective against pathogenic bacteria and fungi. The primary methods determine the Minimum Inhibitory Concentration (MIC), which is the lowest compound concentration that prevents visible microbial growth.[12]

Data Presentation: Antimicrobial Activity of Carvacrol Derivatives

This table presents the MIC values for carvacrol derivatives against various microorganisms.

| Derivative Class | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| Carvacryl Esters | Aspergillus niger | Fungus | Comparable to carvacrol | [3] |

| Carvacryl Esters | Candida albicans | Fungus | Comparable to carvacrol | [3] |

| Carvacrol | Escherichia coli | Gram-Negative | 64 - 256 | [4] |

| Carvacrol | Staphylococcus aureus | Gram-Positive | 64 - 256 | [4] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard for determining the MIC of antimicrobial agents in a liquid medium.[13][14]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

0.5 McFarland standard

-

Test compounds and standard antibiotics (positive control)

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: From a fresh culture, suspend several microbial colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[14] Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. In the first well, add 100 µL of the stock solution of the test compound to achieve the highest desired concentration, then perform two-fold serial dilutions by transferring 100 µL from each well to the next across the plate. Discard the final 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (inoculum with a standard antibiotic), a negative/growth control (inoculum in broth without any compound), and a sterility control (broth only).[14]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[14] This can be assessed visually or by measuring the optical density with a microplate reader.

Visualization: Antimicrobial Screening Workflow

The process of screening new compounds for antimicrobial activity follows a logical progression from initial synthesis to detailed characterization.

Section 3: Antioxidant Activity Screening

Antioxidant assays measure the capacity of a compound to neutralize free radicals. This is a key indicator of its potential to mitigate oxidative stress, which is implicated in numerous diseases.

Data Presentation: Antioxidant Activity of Carvacrol Derivatives

The antioxidant potential is often quantified by the EC50 or IC50 value, representing the concentration required to scavenge 50% of the radicals.

| Assay Type | Derivative Class | Activity Metric | Result | Reference |

| Nitric Oxide Scavenging | Carvacrol Sulfonamides | EC50 | S1, S3, S5 more active than Ascorbic Acid | [15] |

| H₂O₂ Scavenging | Carvacrol Sulfonamides | EC50 | S1, S3, S5 more active than Ascorbic Acid | [15] |

| Metal Chelating | Carvacrol | IC50 | 50.29 µL/mL | [16] |

| Nitric Oxide Scavenging | Carvacrol | IC50 | 127.61 µL/mL | [16] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate antioxidant activity.[17] DPPH is a stable free radical that changes color from purple to yellow upon reduction by an antioxidant.[18]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

-

Test compounds

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader (absorbance at 517 nm)

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[18] The solution should be freshly made and protected from light.

-

Reaction Setup: In a test tube or microplate well, mix a specific volume of the test compound solution (at various concentrations) with a fixed volume of the DPPH working solution. For example, add 0.2 mL of the sample to 1 mL of the DPPH solution.[19]

-

Controls: Prepare a blank (solvent only) and a control (solvent mixed with the DPPH solution).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time, typically 30 minutes.[18][20]

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm.[17][18]

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the corresponding compound concentrations to determine the IC50 value.

Section 4: Anti-inflammatory Activity Screening

The anti-inflammatory potential of chlorcarvacrol derivatives can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) in immune cells, such as macrophages.

Data Presentation: Anti-inflammatory Activity of Carvacrol

Carvacrol has been shown to inhibit key inflammatory enzymes and mediators.

| Assay/Target | Cell Line/System | Activity Metric | Result | Reference |

| COX-2 Inhibition | In vitro enzyme assay | IC50 | 0.8 µM | [21][22] |

| COX-1 Inhibition | In vitro enzyme assay | IC50 | 0.7 µM | [21][22] |

| NO Production | LPS-stimulated RAW 264.7 cells | Inhibition | Dose-dependent inhibition | [23] |

| PGE₂ Production | IL-1β stimulated chondrocytes | Inhibition | Dose-dependent inhibition | [23] |

Experimental Protocol: Nitric Oxide (NO) Production Inhibitory Assay

This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. NO levels are quantified by measuring its stable metabolite, nitrite (B80452), using the Griess reagent.[24][25]

Materials:

-

RAW 264.7 murine macrophage cell line

-

96-well plates

-

Complete culture medium

-

LPS (from E. coli)

-

Test compounds

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[25]

-

Sodium nitrite (for standard curve)

-

Microplate reader (absorbance at 540 nm)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[24]

-

Compound Treatment: Pre-treat the cells with various concentrations of the chlorcarvacrol derivatives for 1-2 hours.

-

Inflammatory Stimulation: Following pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours.[25]

-

Nitrite Measurement (Griess Assay): After incubation, collect 50-100 µL of the cell culture supernatant from each well.[24][25] Mix the supernatant with an equal volume of Griess reagent in a new 96-well plate.

-

Incubation and Measurement: Allow the color to develop for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

Visualization: Anti-inflammatory Signaling Pathway

Chlorcarvacrol derivatives may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is critical for the expression of pro-inflammatory enzymes like iNOS and COX-2.[23]

References

- 1. mdpi.com [mdpi.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Carvacrol Derivatives as Antifungal Agents: Synthesis, Antimicrobial Activity and in Silico Studies on Carvacryl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. broadpharm.com [broadpharm.com]

- 11. Carvacrol as a Prospective Regulator of Cancer Targets/Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Antioxidant Activity, Molecular Docking, Quantum Studies and In Vivo Antinociceptive Activity of Sulfonamides Derived From Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the Antioxidant Properties of Carvacrol as a Prospective Replacement for Crude Essential Oils and Synthetic Antioxidants in Food Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. In vitro anti-inflammatory activity of carvacrol: Inhibitory effect on COX-2 catalyzed prostaglandin E(2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. mjas.analis.com.my [mjas.analis.com.my]

The Antimicrobial Potential of Carvacrol: A Proxy for the Unexplored Spectrum of Chlorcarvacrol

Disclaimer: This technical guide explores the preliminary antimicrobial spectrum of carvacrol (B1668589) . Despite a comprehensive search of scientific literature, no specific data pertaining to the antimicrobial activity of "chlorcarvacrol" could be retrieved. It is plausible that "chlorcarvacrol" is a novel or less-studied derivative. This document, therefore, provides an in-depth analysis of the parent compound, carvacrol, to serve as a foundational resource for researchers, scientists, and drug development professionals. A concluding section will briefly discuss the potential implications of chlorination on the antimicrobial efficacy of phenolic compounds like carvacrol.

Introduction to Carvacrol

Carvacrol is a phenolic monoterpenoid and an isomer of thymol, found in the essential oils of various plants, including oregano, thyme, and wild bergamot.[1] It is generally recognized as safe (GRAS) for food use and has been the subject of extensive research for its broad-range antimicrobial properties.[2] Carvacrol's antimicrobial activity extends to a variety of pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Its primary mechanism of action is attributed to its ability to disrupt the structural and functional integrity of the cytoplasmic membrane.[3][4]

Antimicrobial Spectrum of Carvacrol

The antimicrobial efficacy of carvacrol is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values represent the lowest concentration of the compound required to inhibit the visible growth of a microorganism and to kill it, respectively. The following tables summarize the reported MIC and MBC/MFC values for carvacrol against a range of microorganisms.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Carvacrol against various Bacteria

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Bacillus subtilis | MTCC 121 | 125 | - | [5] |

| Escherichia coli | MTCC 723 | 250 | - | [5] |

| Escherichia coli | O157:H7 | 150 | 300 | [6] |

| Listeria monocytogenes | - | 250 | 250-500 | [6] |

| Pseudomonas aeruginosa | - | 32-125 | - | [4] |

| Salmonella Typhimurium | ATCC 14028 | 600 | - | [7] |

| Staphylococcus aureus | MTCC 96 | 62.5 | - | [5] |

| Staphylococcus aureus (MRSA) | ATCC 33591 | 150-4000 | - | [1][8] |

| Staphylococcus epidermidis | MTCC 435 | 125 | - | [5] |

| Streptococcus mutans | MTCC 890 | 125 | - | [5] |

| Streptococcus (Group A) | - | 64-256 | - | [2] |

Note: MIC and MBC values can vary depending on the specific strain, methodology, and experimental conditions.

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Carvacrol against various Fungi

| Fungus | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |

| Aspergillus flavus | - | 50-200 | - | [6] |

| Aspergillus niger | - | Comparable to carvacrol | - | [9] |

| Botrytis cinerea | - | 120 (µL/L) | 140 (µL/L) | [8] |

| Candida albicans | - | 128-512 | - | [6][9] |

| Candida auris | - | 125-500 | 250-1000 | [6] |

| Candida glabrata | - | 75-125 | 150-175 | [1] |

| Candida guilliermondii | - | 128-512 | - | [6] |

| Candida krusei | - | 128-512 | - | [6] |

| Candida parapsilosis | - | 128-512 | - | [6] |

| Candida tropicalis | - | 128-512 | - | [6] |

| Cryptococcus neoformans | - | 25-81 | 25-102 | [10] |

Note: MIC and MFC values can vary depending on the specific strain, methodology, and experimental conditions.

Experimental Protocols

The determination of the antimicrobial spectrum of a compound like carvacrol involves several key experimental protocols. The following are detailed methodologies for commonly cited experiments.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is based on the broth microdilution method.

-